molecular formula C15H17NO4 B12947818 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate

1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate

Cat. No.: B12947818
M. Wt: 275.30 g/mol
InChI Key: PJXDSFBRTTZZLE-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate is an organic compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and two carboxylate groups attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate can be synthesized through a multi-step process involving the Hantzsch dihydropyridine synthesis. This method typically involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

    Medicine: Investigated for its potential therapeutic effects, especially in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive drug with a similar mechanism of action.

    Felodipine: Known for its long-acting effects in treating hypertension.

Uniqueness: 1-Benzyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate stands out due to its specific structural features, which may confer unique pharmacological properties. Its benzyl and methyl groups, along with the dihydropyridine ring, contribute to its distinct chemical behavior and potential therapeutic applications.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

1-O-benzyl 6-O-methyl 3,4-dihydro-2H-pyridine-1,6-dicarboxylate

InChI

InChI=1S/C15H17NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-9H,5-6,10-11H2,1H3

InChI Key

PJXDSFBRTTZZLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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